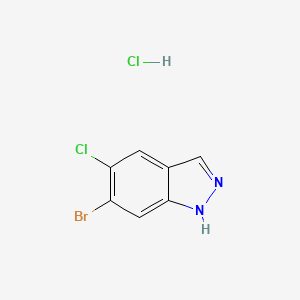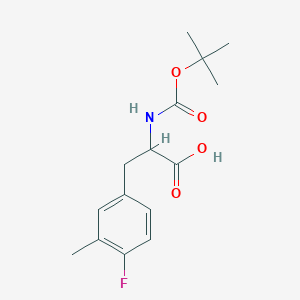
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with a fluorine and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 4-fluoro-3-methylbenzaldehyde in a condensation reaction to form the corresponding Schiff base.
Reduction and Hydrolysis: The Schiff base is reduced using a reducing agent such as sodium borohydride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine and methyl substituents on the phenyl ring.
2-((Tert-butoxycarbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid: Contains a chlorine substituent instead of fluorine.
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-ethylphenyl)propanoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of both fluorine and methyl substituents on the phenyl ring of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic and steric properties, making it distinct from its analogs. These features can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
属性
分子式 |
C15H20FNO4 |
|---|---|
分子量 |
297.32 g/mol |
IUPAC 名称 |
3-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-10(5-6-11(9)16)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
InChI 键 |
RQLKXVIKZNFUPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



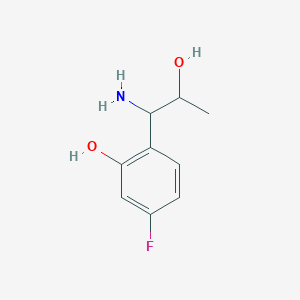


![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)
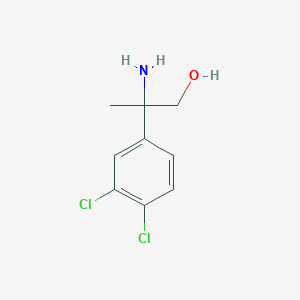
![3-bromo-5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15235545.png)

![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)

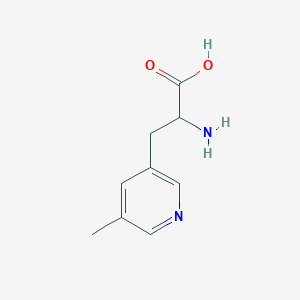
![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)

